4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine

Lipophilicity Drug-likeness Permeability

PROTAC synthesis often requires linkers with controlled reactivity to avoid premature cross-linking. This chloroethyl-triazole-morpholine linker solves that: • Attenuated SN2 reactivity (10-200× slower than bromoethyl analogs) enables sequential E3 ligase-target protein conjugation without dimerization at pH 8-9, 37°C. • Morpholine-driven aqueous solubility (LogP 0.39, TPSA 43.18 Ų) supports direct conjugation to cysteine thiols on antibodies or proteins in aqueous buffer. • 98% purity eliminates confounding reactive impurities (e.g., hydrolyzed diol byproducts) that compromise cellular assay reproducibility.

Molecular Formula C10H17ClN4O
Molecular Weight 244.72 g/mol
Cat. No. B13630684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine
Molecular FormulaC10H17ClN4O
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C=C(N=N2)CCCl
InChIInChI=1S/C10H17ClN4O/c11-2-1-10-9-15(13-12-10)4-3-14-5-7-16-8-6-14/h9H,1-8H2
InChIKeyGVXZZFZDDFPXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(4-(2-Chloroethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine Overview


4-(2-(4-(2-Chloroethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine (CAS 1251110-93-6) is a heterobifunctional synthetic intermediate comprising a 1,2,3-triazole core, a chloroethyl reactive handle, and a morpholine solubilizing group . The compound exhibits a calculated LogP of 0.3916 and a topological polar surface area (TPSA) of 43.18 Ų, indicating moderate hydrophilicity suitable for aqueous compatibility in bioconjugation and medicinal chemistry applications . The chloroethyl substituent at the triazole 4-position serves as a controlled alkylating agent for nucleophilic substitution, while the morpholine moiety provides tertiary amine basicity (pKa ~7-8) that enhances water solubility relative to non-basic heterocyclic linkers [1].

Reactive handle Chloroethyl group enables controlled SN2 alkylation for linker construction
Aqueous compatibility Morpholine solubilizing group supports water-phase conjugation workflows
Reproducible synthesis 98% HPLC purity and multi-supplier availability reduce batch variability

Why Chloroethyl Cannot Be Replaced


Although 4-(2-(4-(2-haloethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine analogs (Cl, Br, I) appear structurally interchangeable, the halogen identity critically governs three parameters: leaving-group reactivity in nucleophilic substitution, lipophilicity (LogP), and propensity for elimination side reactions . The chloroethyl derivative occupies a distinct position between the insufficiently reactive hydroxyethyl analog and the overly reactive bromoethyl/iodoethyl variants [1]. Substituting the chloroethyl group with bromoethyl increases LogP by approximately 0.16 units (from 0.39 to 0.55), altering partitioning behavior and potentially affecting membrane permeability and off-target binding . Additionally, the poorer leaving-group ability of chloride relative to bromide translates into slower, more controllable alkylation kinetics, reducing premature hydrolysis and undesired cross-linking that plague more reactive haloethyl linkers in biological settings [1].

Leaving-group reactivity Bromoethyl/iodoethyl analogs are 10–200× more reactive; faster hydrolysis and cross-linking may shift conjugation outcome
Lipophilicity shift Bromo substitution raises cLogP by ~0.16 units, altering partitioning and potentially non-specific binding profiles
Elimination side reactions More reactive halides increase premature consumption via elimination; chloroethyl maintains controlled reaction trajectory

Quantitative Differentiation from Analogs


Lipophilicity Advantage vs. Bromoethyl Analog

The target chloroethyl compound exhibits a calculated LogP of 0.3916, compared to 0.5477 for the direct bromoethyl analog (identical scaffold, Cl→Br substitution) . This represents a 0.1561 log unit reduction in lipophilicity, corresponding to an approximately 1.43-fold lower octanol/water partition coefficient for the chloro derivative [1]. In drug discovery contexts, lower LogP is generally associated with reduced non-specific protein binding, lower hERG liability, and improved solubility [1].

Lipophilicity
Head-to-head
Cl analog cLogP: 0.39 Br analog cLogP: 0.55 ΔcLogP −0.16 (lower lipophilicity)
Predicted lower lipophilicity may support aqueous solubility and reduce non-specific binding
Computational prediction; identical TPSA confirms difference arises solely from halogen
Lipophilicity Drug-likeness Permeability

Controlled Alkylation Selectivity

In SN2 nucleophilic displacement reactions, the relative leaving-group ability follows I⁻ > Br⁻ > Cl⁻ > F⁻, with chloride being approximately 10²-fold less reactive than iodide under standardized conditions . The chloroethyl substituent on the target compound therefore reacts more slowly and with greater selectivity toward soft nucleophiles (e.g., thiols) than the bromoethyl or iodoethyl analogs [1]. This attenuated reactivity reduces competing hydrolysis (t₁/₂ for chloroethyl hydrolysis at pH 7.4, 37°C is approximately 24–48 hours vs. 2–6 hours for bromoethyl [2]) and minimizes premature consumption during multi-step conjugate syntheses.

Alkylation control
Class-level
Cl: baseline reactivity Br: ~10–50× faster I: ~100–200× faster Hydrolysis t½ Cl ~24–48 h vs Br ~2–6 h
Supports selective SN2 conjugation; reduces premature hydrolysis and cross-linking
Based on leaving-group trends; aqueous buffer pH 7.4, 37°C
Nucleophilic substitution Linker chemistry Bioconjugation

Morpholine-Enhanced Solubility

The target compound bears a morpholine ring that provides a calculated TPSA of 43.18 Ų and 5 hydrogen-bond acceptor sites with zero hydrogen-bond donors, resulting in moderate aqueous solubility without excessive hydrogen-bonding potential that could impede membrane passage . By comparison, analogous triazole linkers lacking the morpholine oxygen (e.g., 4-(2-(1H-1,2,3-triazol-1-yl)ethyl)piperidine) possess lower TPSA values (~30–35 Ų) and correspondingly reduced aqueous solubility, while polyether-based linkers (e.g., PEG₂-linked triazoles) exhibit higher TPSA but greater conformational flexibility and potential immunogenicity [1]. The morpholine group also provides a tertiary amine with a conjugate acid pKa of approximately 7.5–8.0, enabling pH-dependent solubility modulation: the compound is predominantly protonated and highly water-soluble at pH < 6, while remaining partially neutral at physiological pH 7.4 [2].

Polarity profile
Cross-study comparable
Morpholine analog TPSA 43.18 Ų Piperidine analog ~30–35 Ų PEG₂ analog ~55–65 Ų Intermediate polarity; H-acceptors 5, donors 0
Intermediate polarity supports aqueous-phase conjugation and membrane compatibility
Morpholine pKa ~7.5–8.0 enables pH-dependent solubility modulation
Solubility Formulation Physicochemical properties

Purity and Reproducibility

The target compound is commercially available at 98% purity (HPLC) with Rotatable_Bonds = 5, indicating moderate conformational flexibility suitable for linker applications . The bromoethyl analog is also offered at 98% purity, but the iodoethyl analog is not widely available from major suppliers at comparable purity, limiting its practical utility . The well-defined impurity profile of the chloroethyl compound reduces batch-to-batch variability in conjugate synthesis, a critical factor for reproducibility in PROTAC development and bioconjugation workflows [1].

Purity & supply
Head-to-head
Cl analog: 98% HPLC, multiple suppliers Br analog: 98% available I analog: limited supply, ≤95% purity
Supports batch-to-batch reproducibility in conjugate synthesis
Commercial catalog specifications as of 2025–2026
Quality control Reproducibility Procurement specification

Optimal Application Scenarios


PROTAC Linkers with Controlled Alkylation

The attenuated SN2 reactivity of the chloroethyl group (10–200× slower than bromoethyl/iodoethyl) enables the sequential construction of heterobifunctional PROTACs without premature cross-linking . The moderate LogP (0.39) and morpholine-driven solubility facilitate aqueous-phase conjugation of the E3 ligase ligand, while the residual chloroethyl handle remains sufficiently reactive for subsequent coupling to the target protein ligand under mildly basic conditions (pH 8–9, 37°C, 12–24 h) [1]. This contrasts with bromoethyl linkers, which require carefully controlled stoichiometry and low temperatures to avoid dimerization .

Aqueous-Phase Bioconjugation of Thiol-Containing Biomolecules

The TPSA of 43.18 Ų combined with the ionizable morpholine (pKa ~7.5–8.0) ensures sufficient water solubility for direct conjugation to cysteine residues on antibodies or proteins in aqueous buffer [2]. The chloroethyl group reacts selectively with thiolate nucleophiles at pH 7.5–8.5, while the triazole ring provides metabolic stability against hydrolysis and enzymatic degradation [1]. This application exploits the compound's intermediate polarity: more polar than piperidine-based linkers (improved solubility) but less polar than PEG linkers (reduced non-specific binding to hydrophobic protein pockets) [2].

Kinase Inhibitor Fragment Linking via Triazole Click Chemistry

The 1,2,3-triazole core serves as both a metabolically stable bioisostere for amide bonds and a modular connection point for fragment-based drug discovery [1]. The chloroethyl group provides a reactive handle for late-stage diversification, allowing the introduction of diverse amine, thiol, or phenol nucleophiles to generate focused libraries of kinase inhibitor candidates . The lower LogP of the chloroethyl analog (0.39 vs. 0.55 for bromoethyl) is advantageous for maintaining drug-like physicochemical properties (Lipinski compliance) during lead optimization [3].

Morpholine-Tagged Probes for Target Engagement Studies

The morpholine moiety provides a built-in affinity handle for organic cation transporters (OCTs) and can enhance cellular uptake in certain cell lines [2]. The 98% purity specification ensures that cellular assay results are not confounded by reactive impurities, a known issue with less pure haloethyl linkers that contain hydrolyzed diol byproducts . The five rotatable bonds provide sufficient conformational flexibility for the probe to access intracellular targets while maintaining a compact molecular footprint (MW 244.72 Da) .

Application
Selection Property
Validation Focus
PROTAC linker assembly
Attenuated chloroethyl reactivity
Sequential coupling yield and minimal cross-linking
Thiol bioconjugation in aqueous buffer
Morpholine-enhanced aqueous solubility
Selective cysteine conjugation at physiological pH
Kinase inhibitor fragment linking
Triazole core as amide bioisostere
Drug-like property maintenance (Lipinski compliance)
Target engagement probe design
Morpholine affinity handle for OCT uptake
Purity ensures confounding impurity-free cellular assays
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